5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic triazole ring fused with a ketone group. The structure features:
- A 1,2,4-triazol-3-one core, which is substituted at the 4-position with a 4-methylphenyl group.
- A piperidin-4-yl group at the 5-position, further functionalized with a 5-chloro-2-fluorobenzoyl moiety.
The 4-methylphenyl group contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
3-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)17-12-15(22)4-7-18(17)23/h2-7,12,14H,8-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVROOZUPOXFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775450-81-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.86 g/mol. The structure features a triazole ring, a piperidine moiety, and a chlorofluorobenzoyl group, which are crucial for its biological interactions.
Research indicates that compounds similar to This compound often exhibit activity through various mechanisms:
- Enzyme Inhibition : Many derivatives show inhibition of enzymes such as Monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. For instance, related benzoylpiperidine compounds have demonstrated IC50 values as low as 80 nM against MAGL .
- Antiproliferative Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. Notably, similar compounds have shown significant inhibition of cell viability in ovarian cancer cells with IC50 values ranging from 31.5 to 43.9 µM .
- Receptor Binding : The structural components allow for interaction with various receptors, including serotonin receptors (5-HT2A), which can influence neuropharmacological outcomes .
Efficacy in Biological Assays
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | MAGL | 80 nM | |
| Antiproliferative | OVCAR-3 Cancer Cells | 31.5 µM | |
| Receptor Binding | 5-HT2A | pK_i (7.59 - 7.76) |
Case Study 1: MAGL Inhibition
In a study focusing on the structure-activity relationship (SAR) of similar compounds, researchers identified that modifications to the benzoyl and piperidine moieties significantly influenced MAGL inhibition potency. The most effective analogs demonstrated reversible inhibition characteristics and selectivity over other enzymes in the endocannabinoid pathway .
Case Study 2: Anticancer Activity
Another research effort evaluated a series of triazole derivatives for their anticancer properties. The compound exhibited promising results against multiple cancer cell lines, emphasizing the importance of substituents on the aromatic rings for enhancing biological activity. The findings suggest potential pathways for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives with modifications to the benzoyl group, aryl substituents, or triazole core (Table 1).
Table 1: Key Structural Comparisons
Electronic and Pharmacodynamic Implications
- Methoxy vs. Fluoro : In the methoxy analogue , the electron-donating methoxy group reduces electrophilicity, likely diminishing binding to targets requiring strong dipole interactions.
- Bromine vs. Chloro/Fluoro: Bromine’s larger atomic radius increases steric hindrance but may improve hydrophobic interactions in nonpolar binding pockets .
Pharmacokinetic Considerations
- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life compared to methoxy or bromine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
